molecular formula C₁₂H₁₆ClN B1141052 (-)-Bicifadine Hydrochloride CAS No. 66504-88-9

(-)-Bicifadine Hydrochloride

Cat. No.: B1141052
CAS No.: 66504-88-9
M. Wt: 209.72
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Bicifadine Hydrochloride is a chiral compound known for its potential therapeutic applications, particularly in the field of pain management. It is a non-opioid analgesic that has been studied for its efficacy in treating various types of pain, including neuropathic and inflammatory pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Bicifadine Hydrochloride typically involves several steps, starting from readily available precursors. The process often includes the formation of key intermediates through reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(-)-Bicifadine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (-)-Bicifadine Hydrochloride is used as a model compound for studying chiral synthesis and enantioselective reactions. It serves as a reference for developing new synthetic methodologies.

Biology

In biological research, it is used to study pain mechanisms and the role of non-opioid analgesics. It helps in understanding the interaction between chiral compounds and biological systems.

Medicine

Medically, this compound is investigated for its potential as a pain reliever. Clinical trials have explored its efficacy and safety in treating conditions like neuropathic pain and osteoarthritis.

Industry

In the pharmaceutical industry, it is used in the development of new analgesic drugs. Its unique properties make it a valuable candidate for further drug development and optimization.

Mechanism of Action

(-)-Bicifadine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their analgesic effects. The compound targets specific receptors and pathways involved in pain modulation, providing relief without the addictive properties of opioids.

Comparison with Similar Compounds

Similar Compounds

    Duloxetine Hydrochloride: Another non-opioid analgesic with similar mechanisms of action.

    Venlafaxine Hydrochloride: Used for pain management and depression, sharing some pharmacological properties with (-)-Bicifadine Hydrochloride.

Uniqueness

This compound is unique due to its specific chiral structure, which contributes to its selective action on neurotransmitter reuptake. Its non-opioid nature makes it a safer alternative for pain management, reducing the risk of addiction and side effects associated with opioid analgesics.

Properties

IUPAC Name

(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOPAFTLUOBOM-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the polymorphic forms of (-)-Bicifadine Hydrochloride and how are they differentiated?

A1: this compound has been found to exist in two polymorphic forms []. These forms can be differentiated and quantified using various analytical techniques including X-ray powder diffraction (XRPD), attenuated total reflectance infrared (ATR-IR) spectroscopy, and attenuated total reflectance near-infrared (ATR-NIR) spectroscopy []. While each technique can distinguish the polymorphs, ATR-NIR spectroscopy demonstrates superior quantitative accuracy in determining the proportions of each polymorph within a mixture [].

Q2: Have any computational studies been performed on this compound?

A2: Yes, density functional theory (DFT) using the B3LYP functional has been employed to simulate the IR spectrum of this compound and analyze its vibrational modes []. These calculations provide insights into the molecular vibrations most sensitive to polymorphic changes and aid in interpreting experimental spectroscopic data [].

Q3: Has the crystal structure of this compound been determined?

A3: While the provided abstracts don't explicitly detail the crystal structure of this compound, they do mention that it has two polymorphs with differing molecular conformations and packing modes []. The research highlights the successful prediction of crystal structures for similar ionic organic compounds, suggesting that similar methodologies could be applied to this compound [].

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